molecular formula C15H10N2S B2835023 2-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]acetonitrile CAS No. 194809-95-5

2-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]acetonitrile

Cat. No. B2835023
CAS RN: 194809-95-5
M. Wt: 250.32
InChI Key: FBSUQEGNCCSXKG-UHFFFAOYSA-N
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Description

The compound “2-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]acetonitrile” is a complex organic molecule. It contains a naphthalene ring, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . Attached to this naphthalene ring is a thiazole ring, a type of azole which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom .

Scientific Research Applications

Dye and Fluorescent Probe

Pharmacological Research

Mechanism of Action

Mode of Action

Thiazole derivatives are known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects are typically achieved through interactions with various cellular targets, leading to changes in cellular function.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]acetonitrile are currently unknown . These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

Based on the known activities of thiazole derivatives, it can be hypothesized that this compound may have potential therapeutic effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

properties

IUPAC Name

2-(4-naphthalen-2-yl-1,3-thiazol-2-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2S/c16-8-7-15-17-14(10-18-15)13-6-5-11-3-1-2-4-12(11)9-13/h1-6,9-10H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSUQEGNCCSXKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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